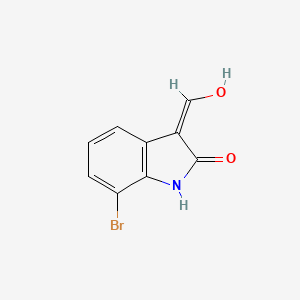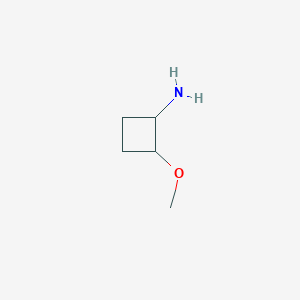![molecular formula C13H15N5O B8020081 (5S,6S,7S)-5-methyl-7-phenyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B8020081.png)
(5S,6S,7S)-5-methyl-7-phenyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “(5S,6S,7S)-5-methyl-7-phenyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is part of a broader class of chemicals known for their diverse functionalities and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of the compound “(5S,6S,7S)-5-methyl-7-phenyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained with high purity and yield. The specific synthetic route can vary, but it typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials that undergo a series of transformations.
Reaction Conditions: The reactions are carried out under specific conditions, including temperature, pressure, and the presence of catalysts, to facilitate the desired chemical transformations.
Purification: After the reactions are complete, the product is purified using techniques such as chromatography or recrystallization to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves optimizing the synthetic route to ensure cost-effectiveness and efficiency. Large-scale reactors and continuous flow systems may be used to produce the compound in bulk, with stringent quality control measures in place to ensure consistency and purity.
Analyse Chemischer Reaktionen
Types of Reactions
The compound “(5S,6S,7S)-5-methyl-7-phenyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving “this compound” typically require specific reagents and conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Catalysts: Catalysts like palladium on carbon or platinum may be employed to facilitate certain reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
The compound “(5S,6S,7S)-5-methyl-7-phenyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and as an intermediate in industrial processes.
Wirkmechanismus
The mechanism by which “(5S,6S,7S)-5-methyl-7-phenyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context in which the compound is used. The exact mechanism of action may involve binding to receptors, inhibition of enzymes, or modulation of signaling pathways.
Eigenschaften
IUPAC Name |
(5S,6S,7S)-5-methyl-7-phenyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O/c1-8-10(12(14)19)11(9-5-3-2-4-6-9)18-13(17-8)15-7-16-18/h2-8,10-11H,1H3,(H2,14,19)(H,15,16,17)/t8-,10-,11+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVFOVZLSROISH-INTQDDNPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(N2C(=N1)N=CN2)C3=CC=CC=C3)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](N2C(=N1)N=CN2)C3=CC=CC=C3)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-bromo-2-[5-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-1-yl]pyridine](/img/structure/B8020005.png)

![2-[(4-oxo-1H-quinazolin-2-yl)methyl]isoindole-1,3-dione](/img/structure/B8020019.png)
![3-(2-Chloropyridin-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B8020025.png)
![methyl 2-{[(4E)-5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}benzoate](/img/structure/B8020027.png)


![Sodium;4-[(2-methylpropan-2-yl)oxycarbonyl]thiomorpholine-3-carboxylate](/img/structure/B8020055.png)

![[(9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanamine;hydrochloride](/img/structure/B8020068.png)
![(5S,6S,7S)-7-(4-chlorophenyl)-5-methyl-N-phenyl-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B8020090.png)
![5-[(5-Ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B8020092.png)
![4-[[5-[2-(4-ethylphenyl)-2-oxoethyl]-4-oxo-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B8020095.png)

